molecular formula C8H16N2O5 B3028230 Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 17439-94-0

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No. B3028230
CAS RN: 17439-94-0
M. Wt: 220.22 g/mol
InChI Key: NJPDFPLPWOPSKC-UHFFFAOYSA-N
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Description

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known by other names such as Endothal and Endothall, is a chemical compound with the molecular formula C8H10O5 . It has a molecular weight of 186.1620 . This compound is used as a potential antitumor agent and is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Molecular Structure Analysis

The molecular structure of Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a molecular weight of 186.1620 . Its IUPAC Standard InChI is InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) .

properties

IUPAC Name

azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPDFPLPWOPSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86567

CAS RN

17439-94-0
Record name Endothal-ammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 2
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 3
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 4
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 5
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

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